Home > Products > Screening Compounds P96325 > Mutated EGFR-IN-2
Mutated EGFR-IN-2 -

Mutated EGFR-IN-2

Catalog Number: EVT-12566617
CAS Number:
Molecular Formula: C29H35FN8O3
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 is a compound associated with the mutated forms of the epidermal growth factor receptor, particularly relevant in the context of cancer treatment. The epidermal growth factor receptor plays a crucial role in cell signaling pathways that regulate cell growth, survival, and proliferation. Mutations in this receptor are often implicated in various cancers, particularly non-small cell lung cancer, making it a target for therapeutic interventions.

Source

The primary source of information regarding Mutated Epithelial Growth Factor Receptor-Inhibitor 2 comes from recent studies focusing on the mutational landscape of the epidermal growth factor receptor and its implications in targeted therapies. Notably, comprehensive mutational scanning and saturation mutagenesis have been employed to assess the functional impact of numerous mutations within the epidermal growth factor receptor gene, revealing insights into their roles in tumorigenesis and treatment resistance .

Classification

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 is classified as a small molecule inhibitor targeting mutated forms of the epidermal growth factor receptor. It falls under the broader category of targeted cancer therapies, specifically designed to inhibit aberrant signaling pathways activated by mutated receptors.

Synthesis Analysis

Methods

The synthesis of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 typically involves high-throughput oligonucleotide synthesis and site-directed mutagenesis techniques. These methods allow for the generation of diverse mutant libraries, enabling comprehensive functional assessments of various epidermal growth factor receptor variants.

Technical Details

  1. Site-Directed Mutagenesis: This technique is used to introduce specific mutations into the epidermal growth factor receptor gene. By designing primers that flank the target mutation site, researchers can amplify and incorporate desired changes into the gene sequence.
  2. High-Throughput Screening: Following mutagenesis, a library of mutant epidermal growth factor receptors is created. These variants are then expressed in suitable cell lines (e.g., murine or human) to assess their functional responses to inhibitors like Mutated Epithelial Growth Factor Receptor-Inhibitor 2.
  3. Next Generation Sequencing: This technology is employed post-screening to analyze the prevalence and functionality of each mutant variant in response to treatment, providing data on their sensitivity or resistance to specific inhibitors .
Molecular Structure Analysis

Structure

The molecular structure of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 consists of a core scaffold that interacts with the ATP-binding site of the epidermal growth factor receptor tyrosine kinase domain. The presence of specific functional groups within its structure allows for selective binding to mutated forms of the receptor while minimizing interaction with wild-type receptors.

Data

  1. Molecular Weight: The molecular weight typically ranges around 500-600 Daltons.
  2. Chemical Formula: The chemical formula varies depending on specific modifications made during synthesis but generally includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
  3. 3D Structure: Advanced modeling techniques such as molecular docking simulations are used to visualize how Mutated Epithelial Growth Factor Receptor-Inhibitor 2 interacts with different mutant forms of the epidermal growth factor receptor .
Chemical Reactions Analysis

Reactions

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 undergoes various chemical reactions upon administration:

  1. Binding Reaction: The primary reaction involves binding to the mutated epidermal growth factor receptor, inhibiting its tyrosine kinase activity.
  2. Metabolic Pathways: Once administered, it may undergo metabolic transformations in the liver or other tissues, affecting its pharmacokinetics and pharmacodynamics.

Technical Details

  • Kinetics: The binding kinetics can be characterized using surface plasmon resonance or similar techniques to determine affinity and dissociation rates.
  • Stability Studies: Evaluating chemical stability under physiological conditions is essential for understanding its shelf life and efficacy post-administration .
Mechanism of Action

Process

The mechanism by which Mutated Epithelial Growth Factor Receptor-Inhibitor 2 exerts its effects involves:

  1. Inhibition of Signaling Pathways: By binding to mutated forms of the epidermal growth factor receptor, it prevents downstream signaling cascades that promote cell proliferation and survival.
  2. Induction of Apoptosis: Inhibition leads to reduced survival signals within cancer cells, ultimately triggering programmed cell death.

Data

Studies have shown that specific mutations within the epidermal growth factor receptor can alter sensitivity to inhibitors like Mutated Epithelial Growth Factor Receptor-Inhibitor 2, necessitating personalized approaches in therapy .

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents but may have limited water solubility.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  1. pKa Values: Relevant pKa values can influence solubility and absorption characteristics.
  2. LogP Values: Partition coefficients indicate lipophilicity which affects bioavailability.
  3. Reactivity: Reactivity profiles are assessed through stability studies under various conditions .
Applications

Scientific Uses

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 has several applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily used as a targeted therapy for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations.
  2. Biomarker Development: Its efficacy can be evaluated alongside biomarkers for predicting patient responses to treatment.
  3. Research Tool: Utilized in laboratories for studying signaling pathways associated with epidermal growth factor receptor mutations and their role in tumorigenesis .

This comprehensive overview highlights the significance of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 in cancer research and treatment, emphasizing its synthesis, mechanism of action, properties, and applications within scientific domains.

Properties

Product Name

Mutated EGFR-IN-2

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C29H35FN8O3

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34)

InChI Key

ZISPMWTYPDYENI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.